molecular formula C22H28NNaO8 B15352066 rac Propranolol-d7 beta-D-Glucuronide Sodium Salt

rac Propranolol-d7 beta-D-Glucuronide Sodium Salt

Cat. No.: B15352066
M. Wt: 464.5 g/mol
InChI Key: OSKYDLRSXKTYLZ-TUNJXBLKSA-M
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Description

Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt: is a stable isotope-labeled compound used primarily in metabolic research and clinical diagnostics. It is a labeled analog of rac Propranolol beta-D-Glucuronide Sodium Salt, which is a metabolite of Propranolol, a widely used beta-blocker in medical practice.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Propranolol-d7 beta-D-Glucuronide Sodium Salt involves the incorporation of deuterium atoms into the molecular structure of Propranolol. This is typically achieved through chemical reactions that replace hydrogen atoms with deuterium, using deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium at the desired positions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using reactors designed to handle deuterated reagents and maintain the necessary reaction conditions. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, rac Propranolol-d7 beta-D-Glucuronide Sodium Salt is used as a labeled standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways of Propranolol.

Biology: In biological research, this compound is used to trace the metabolic fate of Propranolol in various biological systems, helping to understand its pharmacokinetics and pharmacodynamics.

Medicine: In medicine, it is used in clinical diagnostics to monitor the metabolism of Propranolol in patients, aiding in the optimization of therapeutic regimens.

Industry: In the pharmaceutical industry, it serves as a reference compound in the development and quality control of Propranolol-based drugs.

Mechanism of Action

The mechanism by which rac Propranolol-d7 beta-D-Glucuronide Sodium Salt exerts its effects is primarily through its role as a labeled metabolite of Propranolol. It helps in tracking the metabolic pathways and understanding the interactions of Propranolol with various molecular targets and pathways involved in its therapeutic effects.

Comparison with Similar Compounds

  • Propranolol: The parent compound, a non-selective beta-blocker used to treat high blood pressure and heart conditions.

  • Propranolol-d7: Another deuterated form of Propranolol used in metabolic studies.

  • Beta-D-Glucuronide Sodium Salt: A metabolite of Propranolol involved in its excretion.

Uniqueness: Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt is unique in its incorporation of deuterium atoms, which allows for more precise tracking and analysis in metabolic studies compared to non-labeled compounds.

Properties

Molecular Formula

C22H28NNaO8

Molecular Weight

464.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1/i1D3,2D3,12D;

InChI Key

OSKYDLRSXKTYLZ-TUNJXBLKSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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